2,4,6-Nonatrienal, (2E,4E,6E)-
Overview
Description
2E,4E,6E-nonatrienal is a medium-chain fatty aldehyde.
Scientific Research Applications
Pheromone Research in Insects
- Insect Pheromone Identification : 2,4,6-Nonatrienal plays a significant role in insect communication. Research has identified its isomers in the aggregation pheromones of flea beetles (Epitrix hirtipennis and E. fuscula), contributing to our understanding of insect behavior and pest management strategies (Zilkowski, Bartelt, & Vermillion, 2008). Similar studies have been conducted on other beetle species like Carpophilus freemani and Carpophilus davidsoni, further emphasizing the role of 2,4,6-Nonatrienal in insect ecology (Petroski, 1997); (Bartelt & Weisleder, 1996).
Aroma Compounds in Food Industry
- Aroma Compounds : The compound has been identified as important in the food industry, particularly due to its aroma properties. It has been studied for its presence and effect in various food sources, contributing to our understanding of food flavors and quality (Schuh & Schieberle, 2005).
Chemical Synthesis and Analysis
- Chemical Synthesis : Research has focused on the synthesis of 2,4,6-Nonatrienal and its isomers, which is critical for both pheromone studies in insects and aroma studies in food. The development of efficient synthetic routes aids in the production and study of this compound in various fields (Khrimian, 2005).
Mechanism of Action
Target of Action
It is known to act as a flavoring agent, an animal metabolite, and a pheromone .
Mode of Action
The specific mode of action of 2,4,6-Nonatrienal, (2E,4E,6E)- is not well-documented. As a flavoring agent, it likely interacts with taste receptors to produce a specific flavor profile. As a pheromone, it may interact with olfactory receptors in animals, triggering specific behaviors or physiological responses .
Result of Action
The molecular and cellular effects of 2,4,6-Nonatrienal, (2E,4E,6E)-'s action are not well-documented. As a flavoring agent, it contributes to the taste profile of various foods. As a pheromone, it may influence animal behavior or physiology .
Properties
IUPAC Name |
(2E,4E,6E)-nona-2,4,6-trienal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-2-3-4-5-6-7-8-9-10/h3-9H,2H2,1H3/b4-3+,6-5+,8-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHDSWFFUGPJMMN-ARQDATDDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CC=CC=CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/C=C/C=C/C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0069090 | |
Record name | 2,4,6-Nonatrienal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0069090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; Green, cucumber aroma | |
Record name | Nona-2,4,6-trienal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1762/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Practically insoluble or insoluble in water, Soluble (in ethanol) | |
Record name | Nona-2,4,6-trienal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1762/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.867-0.873 | |
Record name | Nona-2,4,6-trienal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1762/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
57018-53-8, 56269-22-8 | |
Record name | 2,4,6-Nonatrienal, (2E,4E,6E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057018538 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4,6-Nonatrienal | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,4,6-Nonatrienal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0069090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,6-NONATRIENAL, (2E,4E,6E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D33QZ5NU93 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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